

# **Application Notes and Protocols for Intrathecal Administration of Tofersen in Research Models**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tofersen** (QALSODY®) is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide dismutase 1 (SOD1) gene.[1] **Tofersen** targets the underlying pathology of SOD1-ALS by binding to SOD1 mRNA, promoting its degradation by RNase H, and thereby reducing the synthesis of the SOD1 protein.[2][3][4] This reduction in SOD1 protein levels is believed to mitigate the toxic effects of the mutant protein, which contribute to motor neuron degeneration.[3][5] Preclinical studies in rodent models of SOD1-ALS have been instrumental in demonstrating the therapeutic potential of this approach, showing that intrathecal administration of a similar ASO can delay disease onset, preserve motor function, and extend survival.[6][7][8]

These application notes provide a detailed protocol for the intrathecal (IT) administration of **Tofersen** in commonly used rodent research models of SOD1-ALS, namely the SOD1-G93A rat and mouse models. The protocols are synthesized from established methodologies for ASO delivery to the central nervous system (CNS).[9][10][11]

### **Mechanism of Action of Tofersen**

**Tofersen** is a synthetic, single-stranded DNA molecule designed to be complementary to the messenger RNA (mRNA) of the SOD1 gene.[2] Upon intrathecal administration into the cerebrospinal fluid (CSF), **Tofersen** enters motor neurons and other cells of the CNS.[12]



Inside the cell, it binds specifically to the SOD1 mRNA, forming a DNA-RNA hybrid. This hybrid is recognized and cleaved by the endogenous enzyme RNase H, leading to the degradation of the SOD1 mRNA.[2][3][4] The reduction in available SOD1 mRNA template results in decreased production of the SOD1 protein.[2]



Click to download full resolution via product page

**Caption:** Mechanism of action of **Tofersen** in reducing mutant SOD1 protein.

## **Preclinical Efficacy Data**

Preclinical studies in SOD1-G93A transgenic rodent models have demonstrated the efficacy of a SOD1-lowering ASO, a precursor to **Tofersen**. These studies have shown significant improvements in disease phenotype and survival.

Table 1: Preclinical Efficacy of a SOD1-Lowering ASO in SOD1-G93A Rodent Models



| Parameter                 | Animal Model       | Treatment<br>Details                             | Results                                                                             | Reference |
|---------------------------|--------------------|--------------------------------------------------|-------------------------------------------------------------------------------------|-----------|
| Survival                  | SOD1-G93A Rat      | Intrathecal bolus                                | Extended<br>survival by 53-64<br>days compared<br>to control.                       | [8]       |
| Disease Onset             | SOD1-G93A Rat      | Intrathecal bolus                                | Maintained body<br>weight for 67-70<br>days longer than<br>controls.                | [8]       |
| SOD1 mRNA<br>Reduction    | SOD1-G93A Rat      | Single 500 µg<br>intrathecal bolus               | Sustained<br>suppression of<br>SOD1 mRNA for<br>over 8 weeks in<br>the spinal cord. | [8]       |
| Misfolded SOD1<br>Protein | SOD1-G93A Rat      | Single<br>intraventricular<br>bolus              | Significant reduction in misfolded SOD1 protein in the spinal cord at 8 weeks.      | [8]       |
| Motor Function            | SOD1-G93A<br>Mouse | Intraventricular<br>bolus (100 μg at<br>5 weeks) | Reversed the decline in compound muscle action potential (CMAP).                    | [8]       |
| Biomarkers                | SOD1-G93A<br>Mouse | Intraventricular<br>bolus (100 µg at<br>5 weeks) | Halted the increase in serum phosphoneurofilament heavy chain (pNFH).               | [8]       |



Table 2: Clinical Biomarker Response to Tofersen (Human Trials)

| Biomarker                                    | Study Details                                   | Dose   | Percent<br>Change from<br>Baseline (vs.<br>Placebo) | Reference |
|----------------------------------------------|-------------------------------------------------|--------|-----------------------------------------------------|-----------|
| CSF SOD1<br>Protein                          | Phase 1-2 Trial                                 | 100 mg | -36%                                                | [6]       |
| Plasma<br>Neurofilament<br>Light Chain (NfL) | VALOR Phase 3 Trial (Faster- progressing group) | 100 mg | -60% (vs. +20%<br>in placebo)                       | [6]       |
| CSF<br>Neurofilament<br>Light Chain (NfL)    | Phase 1-2 Trial                                 | 100 mg | Decreased (vs.<br>no change in<br>placebo)          | [6]       |

# **Experimental Protocols for Intrathecal Administration**

The following protocols describe methods for intrathecal administration of **Tofersen** in rat and mouse models of SOD1-ALS. These procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

## Protocol 1: Intrathecal Catheter Implantation and Bolus Injection in Rats

This protocol is adapted from established methods for chronic intrathecal ASO delivery in rats and is suitable for repeated dosing studies.[9][10]

#### Materials:

- Tofersen solution (or vehicle control)
- Anesthesia (e.g., isoflurane)



- Surgical instruments (scalpel, forceps, scissors)
- PE-10 tubing for catheter
- Stylet wire
- 19G needle for guide cannula preparation
- Suture materials
- 100 μL Hamilton syringe
- · Buprenorphine for analgesia
- Sterile saline

#### Procedure:

- Animal Preparation:
  - Anesthetize the rat (e.g., Sprague-Dawley, 6-8 weeks old) using isoflurane.
  - Shave the back of the animal from the mid-thoracic region to the pelvis.
  - Administer pre-operative analgesia (e.g., buprenorphine).[10]
  - Position the rat in a prone position over a 50 mL conical tube to flex the spine in the lumbar region.[9]
- Surgical Site Preparation:
  - Disinfect the surgical area with povidone-iodine and alcohol scrubs.
  - Make a small incision over the L5-L6 intervertebral space.
- Catheter Implantation:
  - Carefully dissect the muscle to expose the ligamentum flavum between the L5 and L6 vertebrae.



- Use a guide cannula (prepared from a 19G needle) to puncture the dura mater.
- Insert a pre-measured PE-10 catheter (marked at 2 cm) containing a stylet wire through the guide cannula.[9]
- Advance the catheter rostrally into the subarachnoid space until the 2 cm mark is just visible.[9]
- Remove the stylet wire. Successful placement may be confirmed by the appearance of CSF in the catheter.
- Secure the external end of the catheter by suturing it to the back muscles and skin.
- Intrathecal Injection:
  - Allow the animal to recover from surgery before the first injection.
  - For injection, connect a Hamilton syringe filled with Tofersen to the externalized catheter.
  - Inject a volume of 30 μL over 30 seconds.[9]
  - $\circ$  Follow the injection with a 40  $\mu L$  sterile saline flush to ensure complete delivery of the compound.[4]
- Post-Operative Care:
  - Monitor the animal for recovery from anesthesia and signs of pain or distress.
  - Administer post-operative analgesia as required.
  - Keep the surgical site clean and monitor for infection.





Click to download full resolution via product page

Caption: Workflow for intrathecal catheterization and injection in rats.



## Protocol 2: Acute Intrathecal Injection in Mice (Direct Lumbar Puncture)

This protocol describes a non-surgical method for a single bolus intrathecal injection in mice, suitable for rapid screening studies.[11]

#### Materials:

- Tofersen solution (or vehicle control)
- Anesthesia (e.g., isoflurane)
- 30G needle attached to a Hamilton syringe
- · Sterile saline

#### Procedure:

- Animal Preparation:
  - Anesthetize the mouse (e.g., SOD1-G93A on a C57BL/6 background) using isoflurane.[11]
     [13]
  - Place the mouse in a prone position, flexing its spine by arching it over a support (e.g., a
     15 mL conical tube).
- Injection Site Identification:
  - Locate the L5-L6 intervertebral space by palpating the pelvis and spinal column.
- Intrathecal Injection:
  - Insert a 30G needle connected to a Hamilton syringe directly through the skin and into the intervertebral space.
  - A slight tail flick is often observed upon successful entry into the intrathecal space.
  - Slowly inject a volume of 10 μL of Tofersen solution.[11]



- · Post-Injection Care:
  - Remove the needle and allow the mouse to recover from anesthesia on a warming pad.
  - Monitor the animal for any signs of neurological deficit or distress.



Click to download full resolution via product page

**Caption:** Workflow for acute intrathecal injection in mice.



### Conclusion

The intrathecal administration of **Tofersen** in SOD1-ALS research models is a critical technique for evaluating its therapeutic efficacy and mechanism of action. The protocols provided offer detailed guidance for performing these procedures in both rat and mouse models. The quantitative data summarized from preclinical and clinical studies highlight the potential of **Tofersen** to reduce SOD1 protein levels, decrease biomarkers of neurodegeneration, and positively impact disease progression. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation, contributing to the further development of therapies for ALS.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Biogen Strives for Tofersen Approval in ALS Based on Neurofilament Biomarker -BioSpace [biospace.com]
- 2. Intrathecal Delivery of Antisense Oligonucleotides in the Rat Central Nervous System -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brain pharmacology of intrathecal antisense oligonucleotides revealed through multimodal imaging PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. Antisense RNA Design, Delivery, and Analysis NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tofersen for SOD1 ALS PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Models to Support Newly Approved Therapy for ALS: The SOD1 Rat | Taconic Biosciences [taconic.com]
- 8. Antisense oligonucleotides extend survival and reverse decrement in muscle response in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]



- 10. Video: Intrathecal Delivery of Antisense Oligonucleotides in the Rat Central Nervous System [jove.com]
- 11. Intrathecal administration of antisense oligonucleotide against p38α but not p38β MAP kinase isoform reduces neuropathic and postoperative pain and TLR4-induced pain in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Optimised and rapid pre-clinical screening in the SOD1(G93A) transgenic mouse model of amyotrophic lateral sclerosis (ALS) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Intrathecal Administration of Tofersen in Research Models]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15588239#protocol-for-intrathecaladministration-of-tofersen-in-research-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com